Acetilshikonina

Descripción general

Descripción

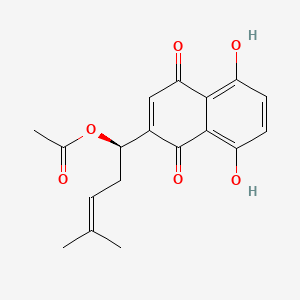

La acetilshikonina es un derivado de naftoquinona extraído principalmente de especies de la familia Boraginaceae, como Lithospermum erythrorhizon, Arnebia euchroma y Arnebia guttata . Este compuesto bioactivo ha captado una atención significativa debido a sus amplias propiedades farmacológicas, que incluyen efectos anticancerígenos, antiinflamatorios, reguladores de lípidos, antidiabéticos, antibacterianos, antifúngicos, antioxidantes, neuroprotectores y antivirales .

Aplicaciones Científicas De Investigación

La acetilshikonina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones y estudios químicos.

Medicina: Demuestra potencial como agente anticancerígeno al inducir la apoptosis e inhibir la polimerización de tubulina.

Industria: Se utiliza en la producción de productos farmacéuticos y cosméticos debido a sus propiedades bioactivas.

Mecanismo De Acción

La acetilshikonina ejerce sus efectos a través de varios objetivos moleculares y vías. Induce la apoptosis al regular al alza Bax y regular a la baja Bcl-2 . Además, inhibe la activación transcripcional del promotor del factor de necrosis tumoral-α (TNF-α), lo que lleva a efectos antiinflamatorios . La this compound también regula a la baja la expresión de óxido nítrico (NO) y prostaglandina E2 (PGE2) al inhibir la activación de NF-κB dependiente de ROS/PI3K/Akt .

Análisis Bioquímico

Biochemical Properties

Acetylshikonin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where acetylshikonin acts as an inhibitor, with an IC50 value of 34.6 μM . Additionally, acetylshikonin inhibits non-selective cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

Acetylshikonin exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation . The compound influences cell signaling pathways, including those involved in cell survival and death. Acetylshikonin also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of acetylshikonin involves several key processes. At the molecular level, acetylshikonin binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition affects neurotransmission and can have various physiological effects. Additionally, acetylshikonin interacts with cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylshikonin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature . Over time, acetylshikonin may degrade, leading to a reduction in its biological activity. Long-term studies have shown that acetylshikonin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when studying the effects of acetylshikonin.

Dosage Effects in Animal Models

The effects of acetylshikonin vary with different dosages in animal models. At low to moderate doses, acetylshikonin has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of acetylshikonin increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings highlight the importance of dosage optimization in therapeutic applications of acetylshikonin.

Metabolic Pathways

Acetylshikonin is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and cytochrome P450, influencing their activity and thereby affecting the metabolism of other compounds . The compound can also modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells . These interactions highlight the complex role of acetylshikonin in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, acetylshikonin is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Acetylshikonin’s distribution is influenced by factors such as its lipophilicity and affinity for specific biomolecules . These properties determine its localization within cells and tissues, affecting its biological activity and therapeutic potential.

Subcellular Localization

Acetylshikonin exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct acetylshikonin to specific compartments or organelles, enhancing its biological activity . Understanding the subcellular localization of acetylshikonin is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La acetilshikonina se puede sintetizar a través de varios métodos. Un enfoque común implica el aislamiento y la purificación de la this compound a partir de cultivos de suspensión celular de Arnebia euchroma utilizando cromatografía líquida de alto rendimiento (HPLC) preparativa rápida . Los compuestos se separan en una columna C18 en 10 minutos utilizando acetonitrilo/metanol (95:5) como fase móvil en modo isocrático .

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica el cultivo de cultivos de raíces pilosas de Echium plantagineum, que contienen shikoninas medicinales en sus raíces . Estos cultivos se pueden utilizar para mejorar la producción de this compound y otros compuestos relacionados .

Análisis De Reacciones Químicas

Tipos de Reacciones

La acetilshikonina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Por ejemplo, la derivatización de la this compound con 2-mercaptoetanol es un método común utilizado en la determinación cuantitativa y los estudios farmacocinéticos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como la β-acetoxiisovaleril-shikonina .

Comparación Con Compuestos Similares

La acetilshikonina es única entre los derivados de shikonina debido a sus propiedades farmacológicas específicas. Los compuestos similares incluyen:

Shikonina: Otro derivado de naftoquinona con actividades biológicas similares.

β-Acetoxiisovaleril-shikonina: Un derivado de this compound con estructura química y propiedades comparables.

β,β-Dimetilacrilalcannina: Comparte una estructura química similar con la this compound y exhibe actividades biológicas similares.

Propiedades

Número CAS |

24502-78-1 |

|---|---|

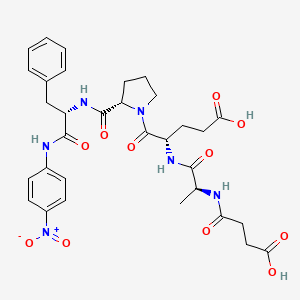

Fórmula molecular |

C18H18O6 |

Peso molecular |

330.3 g/mol |

Nombre IUPAC |

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m1/s1 |

Clave InChI |

ZSHRYNLKHZXANX-OAHLLOKOSA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

SMILES isomérico |

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

SMILES canónico |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)